N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(1,3-Thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a triazolo-pyridine core linked to a thiazolyl group via a butanamide spacer. The thiazole ring, a sulfur-containing heterocycle, may enhance metabolic stability and target binding.
Properties
Molecular Formula |
C13H13N5OS |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C13H13N5OS/c19-12(15-13-14-7-9-20-13)6-3-5-11-17-16-10-4-1-2-8-18(10)11/h1-2,4,7-9H,3,5-6H2,(H,14,15,19) |
InChI Key |
OAHLNRRJYNHYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring can be formed through cyclization reactions.
Formation of the Triazolopyridine Ring: This can be achieved by reacting a pyridine derivative with a triazole precursor under specific conditions.
Coupling Reaction: The final step involves coupling the thiazole and triazolopyridine rings with a butanamide linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is its potential as an antimicrobial agent. Compounds containing thiazole and triazole moieties have been extensively studied for their antibacterial and antifungal properties.
Case Studies:
- A study demonstrated that various derivatives of 1,3-thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed varying degrees of effectiveness, with some exhibiting minimal inhibitory concentrations (MICs) lower than standard antibiotics .
- Another research highlighted the antifungal properties of triazole derivatives against Candida species. The synthesized compounds demonstrated superior efficacy compared to fluconazole in certain cases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research into triazole derivatives has shown promising results in inhibiting cancer cell proliferation.
Findings:
- In vitro studies indicated that specific triazole derivatives could induce apoptosis in cancer cell lines. These findings suggest that this compound may possess similar properties due to its structural components .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing thiazole and triazole rings has been documented in various studies.
Research Insights:
- A study focusing on related compounds found that they exhibited significant anti-inflammatory activity in animal models. This suggests that this compound could be explored further for treating inflammatory diseases .
Agricultural Applications
Beyond medicinal uses, this compound may also find applications in agriculture as a fungicide or herbicide due to its biological activity.
Agricultural Efficacy:
- Research has indicated that thiazole and triazole derivatives can act as effective fungicides against various plant pathogens. Their ability to inhibit fungal growth makes them suitable candidates for developing new agricultural chemicals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs, as per the evidence, include:
a. 4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide
- Core Heterocycle : Triazolo[4,3-b]pyridazine (pyridazine fused to triazole) vs. triazolo[4,3-a]pyridine (pyridine fused to triazole) in the target compound. Pyridazine has two adjacent nitrogen atoms, increasing polarity and altering electronic properties compared to pyridine .
- Substituents: Methoxy group at position 6 of the triazolo-pyridazine ring (enhances lipophilicity and steric bulk).
- Molecular Formula : C₁₈H₁₇N₇O₂S (identical to compound) .
b. 4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N~1~-[4-(2-Pyridyl)-1,3-Thiazol-2-yl]Butanamide
- Substituent Position : 2-Pyridinyl group at position 4 of the thiazole vs. 4-pyridinyl in . This alters spatial orientation and interaction with target proteins .
c. Triazolo-Pyrazine Derivatives (e.g., from and )
- Core Heterocycle : Triazolo[4,3-a]pyrazine (pyrazine fused to triazole) vs. pyridine/pyridazine in other compounds. Pyrazine’s dual nitrogen atoms increase basicity and solubility .
- Structural Complexity : Includes bicyclic systems (e.g., bicyclo[2.2.2]octane) and cyclopentyl groups, which may improve pharmacokinetic properties like membrane permeability .
Comparative Analysis Table
Research Implications and Hypotheses
- Triazolo-Pyridine vs. Pyridazine : The pyridine core in the target compound may confer better metabolic stability than pyridazine, which is more polar and prone to enzymatic oxidation .
- Thiazole Substituents : The absence of a pyridinyl group on the thiazole (vs. ) might reduce off-target interactions but limit binding affinity for specific kinases .
- Butanamide Linker : This spacer is conserved across analogs, suggesting it is critical for maintaining conformational flexibility and target engagement .
Biological Activity
N-(1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a triazolo-pyridine moiety, which are known for their pharmacological properties. The molecular formula is , with a molecular weight of 288.33 g/mol. The presence of these heterocycles contributes to its biological activity.
Research indicates that compounds containing thiazole and triazole derivatives exhibit various mechanisms of action:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .
- Antimicrobial Activity : Thiazole and triazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, studies have shown that related compounds exhibit significant activity against pathogenic bacteria .
- Anticancer Properties : The compound's structure suggests potential anticancer activity through the modulation of key signaling pathways involved in tumor growth and metastasis .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Inhibition of p38 MAPK : A study demonstrated that derivatives similar to this compound effectively inhibited p38 MAPK activity in cellular models. This inhibition correlated with reduced inflammatory cytokine production .
- Antibacterial Efficacy : In vitro assays showed that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Anticancer Activity : Research on structurally similar triazole derivatives indicated potent antiproliferative effects against breast and lung cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Example | Role | Reference |
|---|---|---|---|
| Solvent | DMF | Polar aprotic medium | |
| Base | K₂CO₃ | Deprotonation | |
| Reaction Time | 12–24 hours | Completion monitoring |
Basic: Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the presence of thiazole (δ 7.2–7.8 ppm) and triazolopyridine (δ 8.1–8.5 ppm) protons, with amide NH signals around δ 10–11 ppm .
- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C-S (670–750 cm⁻¹) confirm functional groups .
- Elemental Analysis: Matches calculated vs. experimental C, H, N, S percentages to ensure purity (>95%) .
- X-ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonds) and confirms stereochemistry .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Amide NH at δ 10.5 ppm | |
| IR | C=O stretch at 1652 cm⁻¹ | |
| X-ray | N–H⋯N hydrogen bonds |
Advanced: How can statistical design of experiments (DoE) optimize the synthesis yield?
Methodological Answer:
DoE minimizes trial-and-error by systematically varying parameters:
- Variables: Reaction time, temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM): Models interactions between variables. For example, a central composite design (CCD) can identify optimal conditions (e.g., 18 hours at 50°C) .
- Case Study: A study using DMF/K₂CO₃ achieved a 72% yield by optimizing molar ratios (1:1.2 for base) .
Q. Table 3: DoE Parameters for Yield Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–70°C | 50°C |
| Base Equivalents | 1.0–1.5 | 1.2 |
| Solvent Volume | 5–10 mL/mmol | 7 mL/mmol |
Advanced: How do computational methods predict the compound’s reactivity and binding interactions?
Methodological Answer:
- Quantum Chemical Calculations: Density functional theory (DFT) models electron distribution, revealing nucleophilic/electrophilic sites. For example, the amide carbonyl is a reactive site for hydrogen bonding .
- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes). The triazolopyridine moiety often binds hydrophobic pockets, while the thiazole engages in π-π stacking .
- ICReDD Workflow: Combines computational predictions with experimental validation to prioritize synthesis pathways .
Advanced: How do intermolecular interactions influence crystallographic packing and stability?
Methodological Answer:
- Hydrogen Bonding: N–H⋯N bonds between thiazole and triazolopyridine groups form centrosymmetric dimers, enhancing crystal stability .
- Van der Waals Forces: Fluorine substituents (if present) contribute to dense packing via C–H⋯F interactions .
- Case Study: In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, C–H⋯O/F interactions stabilize the lattice .
Advanced: What strategies are used to resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Cross-Validation: Repeating experiments under controlled conditions (e.g., anhydrous vs. humid) to isolate variables .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight discrepancies caused by impurities or degradation .
- Biological Assay Triangulation: Testing against multiple cell lines or enzyme isoforms to distinguish false positives .
Q. Table 4: Troubleshooting Data Conflicts
| Issue | Resolution Strategy | Reference |
|---|---|---|
| NMR Signal Splitting | Deuterated solvent exchange | |
| Low Bioactivity | Check solubility in DMSO/PBS | |
| Elemental Mismatch | Recrystallization/purification |
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Scaffold Modification: Introduce substituents (e.g., halogens, alkyl chains) to the thiazole or triazolopyridine rings .
- Bioisosteric Replacement: Swap triazolopyridine with benzimidazole to assess potency changes .
- Case Study: Fluorine-containing analogs showed enhanced metabolic stability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
